

Challenges in differentiating "Nitroso-prodenafil" from "mutaprodenafil"

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Compound of Interest

Compound Name: *Nitroso-prodenafil*

Cat. No.: *B12751203*

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Technical Support Center: Prodenafil Analogue Analysis

This guide provides technical support for researchers working with prodenafil analogues, specifically addressing the challenges in differentiating "**Nitroso-prodenafil**" from "**mutaprodenafil**."

General Information & Critical Clarification

A significant challenge in the study of these compounds arises from a historical misidentification in scientific literature. Initially, a novel compound detected in herbal supplements was identified as "Nitrosoprodenafil".^{[1][2]} However, subsequent research revealed the initial structural assignment to be incorrect.

The compound was later correctly identified as an azathioprine/aildenafil hybrid. This corrected structure was named mutaprodenafil due to its similarity to the mutagenic drug azathioprine.^{[1][2]}

Key Takeaway: The term "**Nitroso-prodenafil**" as initially described refers to a proposed, but likely non-existent, structure in this context. "Mutaprodenafil" is the correct name and structure for the compound actually found. Some publications may use the name 'Nitrosoprodenafil' to refer to the confirmed 'mutaprodenafil' structure, creating potential confusion.^[1] Researchers should base their analysis on the confirmed structure of mutaprodenafil.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the initially proposed "**Nitroso-prodenafil**" and the confirmed "mutaprodenafil"?

A1: The primary difference lies in the heterocyclic group attached to the pyrazolopyrimidine core. The initial, incorrect proposal suggested a nitrosated thiazole amine structure ("**Nitroso-prodenafil**"). The confirmed structure, mutaprodenafil, features a nitroimidazole group linked via a thioether bond.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Q2: What are the molecular properties of these two structures?

A2: The molecular formula and mass are key differentiators. High-resolution mass spectrometry (HRMS) is crucial for distinguishing them based on their exact mass.

Feature	Initially Proposed "Nitroso-prodenafil"	Confirmed Mutaprodenafil
Molecular Formula	C ₂₈ H ₃₈ N ₈ O ₅ S ₂ [1]	C ₂₇ H ₃₅ N ₉ O ₅ S ₂ [3] [4]
Molar Mass	630.78 g/mol [1]	629.76 g/mol [4]
Monoisotopic Mass	630.2407 g/mol	629.2203 g/mol [4]

Q3: Which analytical techniques are best suited for differentiating these compounds?

A3: A combination of chromatographic and spectroscopic methods is recommended:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method. It separates the compound from the sample matrix and provides both mass and fragmentation data for structural confirmation.[\[5\]](#)[\[6\]](#)
- High-Resolution Mass Spectrometry (HRMS): Essential for accurate mass determination to confirm the elemental composition.[\[2\]](#)[\[7\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for unambiguous identification, although it requires a larger amount of pure sample.[\[2\]](#)[\[8\]](#)

Q4: Why is relying solely on a nominal mass MS scan insufficient?

A4: The molar masses of the proposed **Nitroso-prodenafil** (630.78 g/mol) and mutaprodenafil (629.76 g/mol) are very close. Low-resolution mass spectrometers might not distinguish the $[M+H]^+$ ions (631.79 vs. 630.77). HRMS is required to resolve this small mass difference and confirm the correct elemental composition.

Troubleshooting Guide

Issue: My HPLC-UV analysis shows a peak, but I'm unsure if it's mutaprodenafil.

- Question: How can I confirm the peak's identity? Answer:
 - Mass Spectrometry: The most direct way is to couple your HPLC to a mass spectrometer. Check for a protonated molecule $[M+H]^+$ at an m/z corresponding to mutaprodenafil (approx. 630.22).
 - UV-Vis Spectrum: Record the UV spectrum of the peak using a Diode Array Detector (DAD). Compare it against a known standard of mutaprodenafil if available. Sildenafil analogues typically show maximum absorption around 290 nm.^[9]
 - Retention Time: If you have a validated method and a reference standard, compare the retention times. However, be aware that matrix effects can cause shifts.

Issue: I'm seeing ambiguous fragmentation patterns in my MS/MS analysis.

- Question: How can I interpret the fragments to confirm the structure of mutaprodenafil?

Answer:

- Focus on Key Fragments: For sildenafil analogues, the fragmentation often occurs at the sulfonylpiperazine moiety and the ether linkage.^{[6][10]} Look for fragments corresponding to the core pyrazolopyrimidine structure and the side chains.
- Structural Comparison: The key differentiation will be the fragment containing the nitroimidazole-thioether group for mutaprodenafil versus a theoretical nitrosated thiazole for the incorrect structure.

- Utilize HRMS: High-resolution MS/MS (also known as tandem MS) can provide the elemental composition of the fragment ions, which is crucial for confirming which parts of the molecule they represent.[7]

Experimental Protocols

Protocol: HPLC-MS/MS Method for the Identification of Mutaprodenafil

This protocol is a general guideline based on methods used for sildenafil and its analogues.[11][12][13] Optimization will be required for your specific instrumentation and sample matrix.

- Sample Preparation:
 - For supplement matrices, perform a solid-liquid extraction.
 - Accurately weigh 100 mg of the homogenized sample.
 - Add 10 mL of a methanol/water (70:30 v/v) solution.
 - Vortex for 2 minutes, then sonicate for 15 minutes.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
- Chromatographic Conditions:
 - Instrument: HPLC system coupled with a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
 - Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

- Flow Rate: 1.0 mL/min.[9]
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.[9]
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Scan Mode: Full scan (m/z 100-1000) to find the parent ion, followed by a product ion scan (MS/MS) of the suspected parent ion (m/z 630.2).
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 °C.
 - Desolvation Gas Flow: 600 L/hr.
 - Collision Energy: Ramp from 20-40 eV to generate sufficient fragmentation.

Visualizations

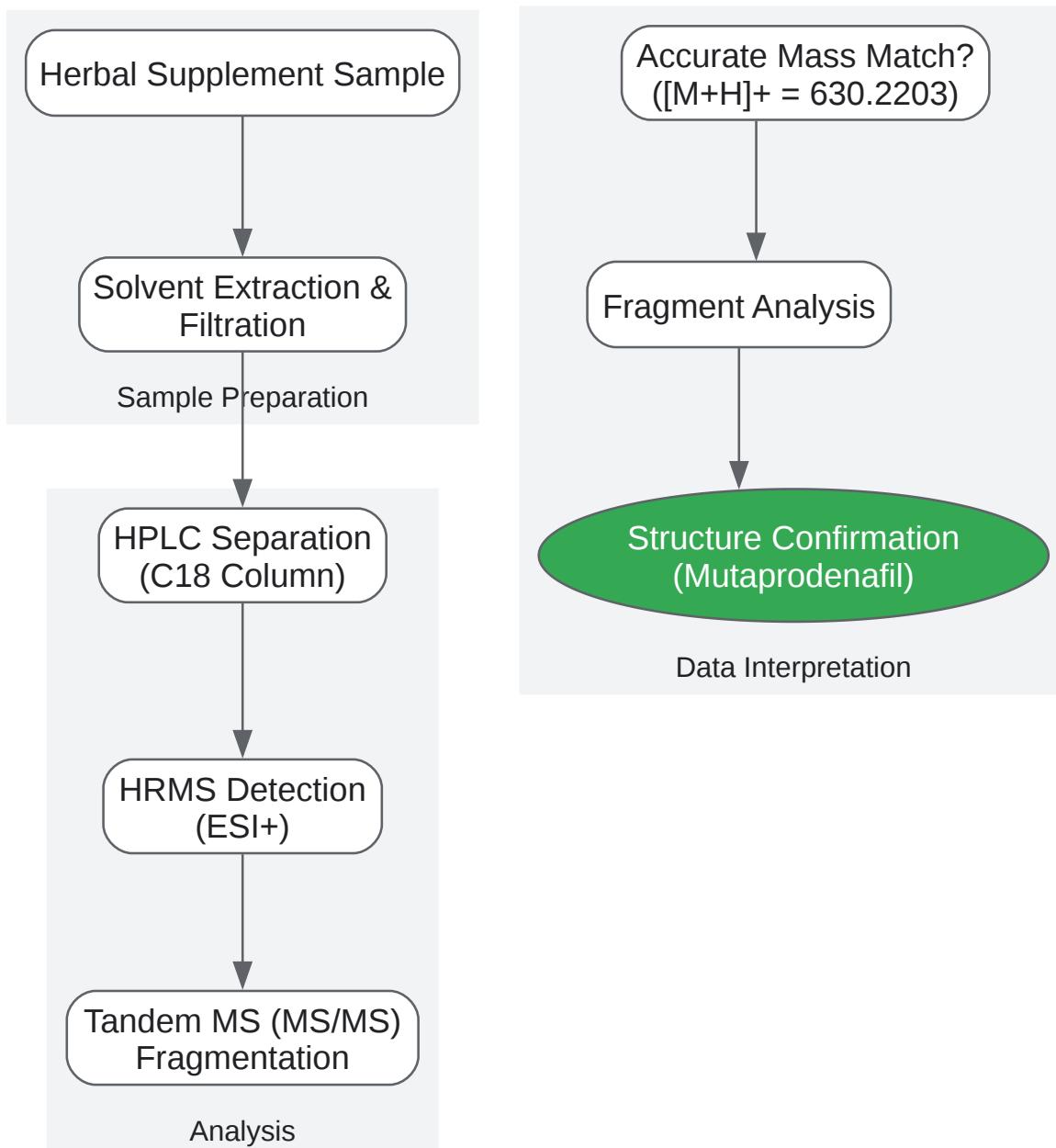


Figure 1. Analytical Workflow for Compound Identification

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Caption: Figure 1. Analytical Workflow for Compound Identification

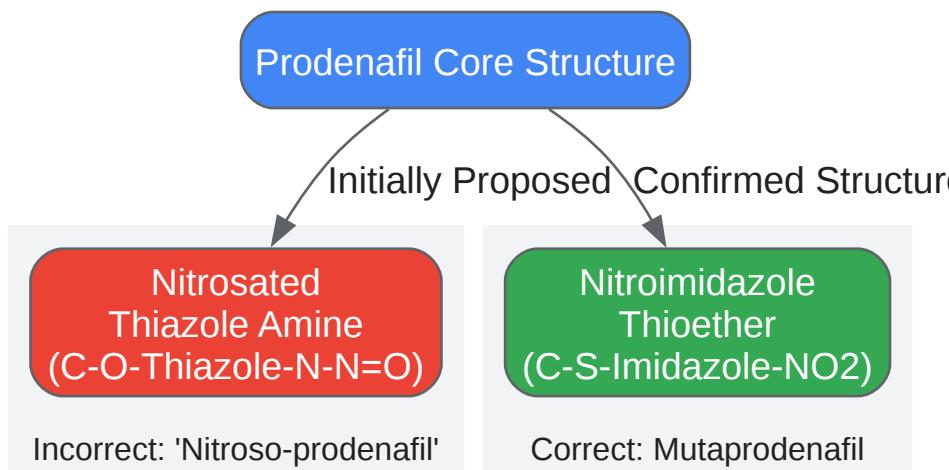


Figure 2. Structural Differences

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Caption: Figure 2. Structural Differences

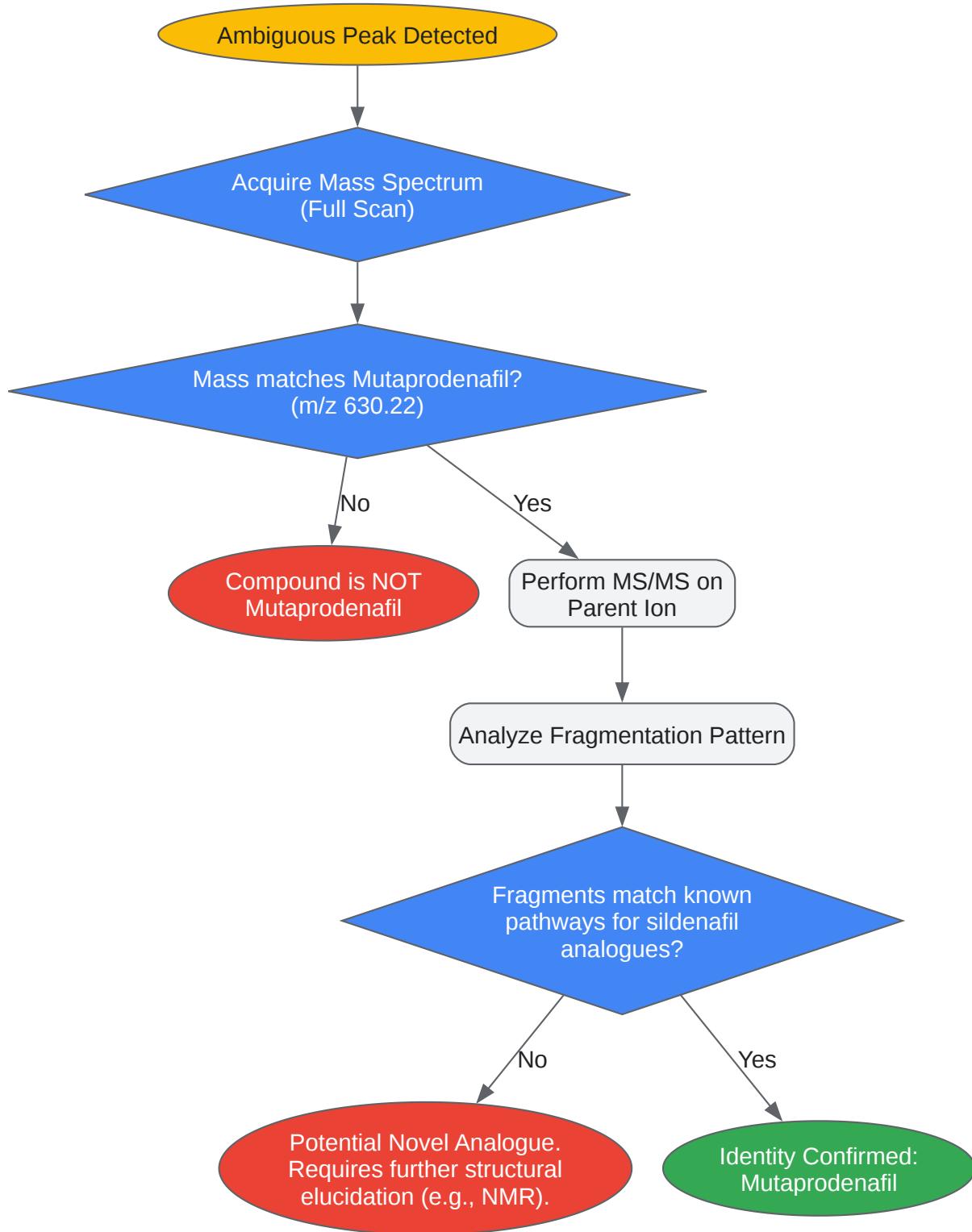


Figure 3. Troubleshooting Logic

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Caption: Figure 3. Troubleshooting Logic

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